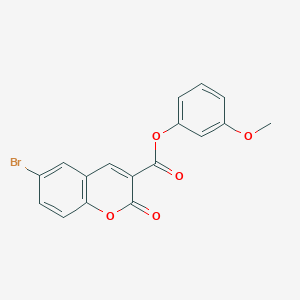

3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 324066-42-4, C₁₇H₁₁BrO₅) is a coumarin derivative characterized by a 6-bromo-substituted chromene core and a 3-methoxyphenyl ester group. Coumarins are renowned for their biological activities, including anti-cancer, anti-inflammatory, and anti-coagulant properties, often attributed to their ability to interact with enzymes and DNA . This compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating unique physicochemical and pharmacological profiles. Below, we systematically compare it with structurally related coumarin esters.

Properties

IUPAC Name |

(3-methoxyphenyl) 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO5/c1-21-12-3-2-4-13(9-12)22-16(19)14-8-10-7-11(18)5-6-15(10)23-17(14)20/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEKNJOTDYAPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst and solvent . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the esterification to completion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated chromene derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxyphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Effects on the Chromene Ring

The 6-bromo substituent on the chromene ring is a critical feature shared with analogs like ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 2199-90-8, C₁₂H₉BrO₄) and methyl 6-bromo-2H-chromene-3-carboxylate (CAS 177496-79-6, C₁₁H₉BrO₃) . Key differences arise from the ester group:

- This contrasts with chloro analogs (e.g., ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate), where weaker electron withdrawal may lead to distinct chemical shifts in NMR and vibrational modes in IR spectra .

- Steric and Lipophilic Effects : Bromine’s larger atomic radius compared to chlorine or methyl groups increases steric hindrance and lipophilicity, influencing binding to hydrophobic biological targets .

Table 1: Substituent Impact on Key Properties

Ester Group Variations

The 3-methoxyphenyl ester distinguishes this compound from alkyl esters (methyl, ethyl) and other aryl esters. Comparisons include:

- 3-Bromophenyl Esters (e.g., 3-bromophenyl 6-butyryloxymethyl-2-oxo-...): Bromo on the phenyl ring introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the 3-methoxyphenyl analog. This alters electronic distribution and hydrogen-bonding capacity .

- 2,6-Dichlorobenzyl 2-oxo-... (CAS 694518-81-5): Bulky, electron-withdrawing dichloro substituents reduce electron density on the benzyl group, affecting crystal packing and solubility .

Table 2: Ester Group Influence on Physicochemical Properties

Structural and Spectroscopic Analyses

- IR Spectroscopy : The lactone C=O stretch (~1771 cm⁻¹) is consistent across bromo-substituted coumarins. Additional ester C=O stretches (~1736 cm⁻¹) and methoxy O–CH₃ vibrations (~2807 cm⁻¹) are observed in the 3-methoxyphenyl derivative .

- NMR : The 3-methoxyphenyl group introduces distinct ¹H NMR signals for aromatic protons (δ 7.3–7.6 ppm) and the methoxy singlet (~δ 3.8 ppm), differing from alkyl esters’ simpler ethyl/methyl signals .

- Crystallography : Hydrogen-bonding patterns in crystals (e.g., with dimethylformamide in ) suggest the methoxy group may participate in weak interactions, influencing solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.